2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride
Description
This compound is a benzimidazole derivative featuring a methylaminoacetic acid side chain and a hydrochloride salt. Benzimidazole derivatives are renowned for their pharmacological versatility, including antimicrobial, antiviral, and anticancer activities . The methylaminoacetic acid moiety enhances solubility and bioavailability, while the hydrochloride salt improves stability and crystallinity. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive benzimidazoles discussed in the literature.
Properties
Molecular Formula |
C11H14ClN3O2 |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
2-[1H-benzimidazol-2-ylmethyl(methyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-14(7-11(15)16)6-10-12-8-4-2-3-5-9(8)13-10;/h2-5H,6-7H2,1H3,(H,12,13)(H,15,16);1H |
InChI Key |
SAOYDBSPZBUMDH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1)CC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride typically involves the reaction of benzimidazole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 1H-benzo[d]imidazole with formaldehyde and methylamine, followed by the addition of acetic acid and hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced benzimidazole derivatives .
Scientific Research Applications
2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Pharmacological and Functional Comparisons
While direct activity data for the target compound are lacking, insights can be extrapolated from related benzimidazoles:
Table 2: Reported Bioactivities of Benzimidazole Analogs
Key Observations:
Catalytic vs. Therapeutic Roles: Copper-benzimidazole complexes (e.g., Compound 8 in ) exhibit oxidative catalytic activity, whereas amino acid-coupled derivatives (e.g., compound 39 in ) are tailored for biological targeting. The target compound’s methylaminoacetic acid group suggests a therapeutic rather than catalytic role.
Salt Forms: Hydrochloride salts (e.g., 2-(2-aminoethyl)benzimidazole dihydrochloride ) are preferred in drug formulations for improved stability and absorption, a feature shared with the target compound.
Biological Activity
2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride, a compound featuring a benzimidazole moiety, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a benzimidazole ring, which is known for its biological significance, particularly in medicinal chemistry.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to 2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride have shown significant cytotoxicity against various cancer cell lines. In particular, one study reported an IC50 value of 25.72 ± 3.95 μM in MCF-7 breast cancer cells, indicating effective apoptosis induction .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
| Compound B | U87 | 45.2 ± 13.0 | Cytotoxicity via ROS generation |
| Compound C | A375 | 5.2 | DNA damage and G2M arrest |
2. Inhibition of Enzymatic Activity
Benzimidazole derivatives have been shown to inhibit various enzymes linked to cancer progression and inflammation. For example, a compound with structural similarities exhibited significant inhibition of cyclooxygenase (COX) enzymes, with IC50 values of 3.11 ± 0.41 μM for COX-2 and 0.31 μM for COX-1 . This suggests potential anti-inflammatory properties alongside anticancer effects.
3. Antimicrobial Activity
Research indicates that certain benzimidazole derivatives demonstrate antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 0.015 mg/mL for some derivatives, showcasing their potential as antimicrobial agents .
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Apoptosis Induction : The activation of caspases and subsequent cleavage of poly(ADP-ribose) polymerase (PARP) leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can cause oxidative stress, leading to DNA damage and cellular apoptosis.
- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation and inflammation pathways.
Case Studies
Several case studies have demonstrated the efficacy of benzimidazole derivatives in preclinical models:
- Study on MCF-7 Cells : A derivative showed significant apoptosis induction at varying concentrations, correlating with increased ROS levels.
- In Vivo Tumor Models : Administration of related compounds resulted in reduced tumor growth in murine models, supporting their potential use in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
